molecular formula C5H4N4O B13102222 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile

5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile

Cat. No.: B13102222
M. Wt: 136.11 g/mol
InChI Key: XJDOTMSGQYEYBU-UHFFFAOYSA-N
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Description

5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. This one-pot synthesis method is efficient and yields the desired compound in good quantities .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common and can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-oxo-2,3-dihydropyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

5-amino-2-oxo-1H-pyrimidine-6-carbonitrile

InChI

InChI=1S/C5H4N4O/c6-1-4-3(7)2-8-5(10)9-4/h2H,7H2,(H,8,9,10)

InChI Key

XJDOTMSGQYEYBU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1N)C#N

Origin of Product

United States

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